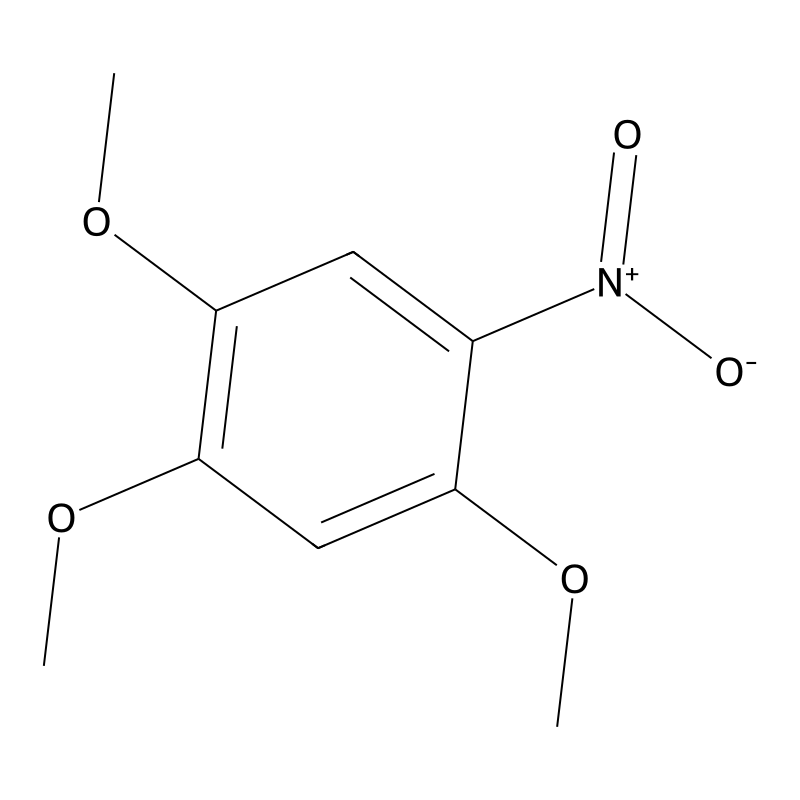

1,2,4-Trimethoxy-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C₉H₁₁N₁O₅ and a molecular weight of 213.19 g/mol. It features a benzene ring substituted with three methoxy groups (-OCH₃) and one nitro group (-NO₂) at specific positions. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Organic Synthesis:

TMB serves as a valuable intermediate for the synthesis of more complex aromatic compounds. Its reactive nitro group allows for various transformations, including reduction to an amine or further substitution reactions. A study published in the journal "Tetrahedron Letters" describes the utilization of TMB as a starting material for the synthesis of novel pyrazole derivatives with potential biological activity [].

Material Science:

The nitro and methoxy groups in TMB influence its electronic properties, making it a potential candidate for the development of new functional materials. Research published in the journal "CrystEngComm" explores the crystal structure and thermal behavior of TMB, suggesting its potential application in the design of energetic materials [].

- Nitration: The compound can be nitrated using reagents such as nitric acid or tert-butyl nitrite, leading to further substitution reactions that modify its aromatic structure .

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter its biological activity and reactivity .

- Electrophilic Substitution: The methoxy groups can direct electrophilic attack at the ortho and para positions on the benzene ring, facilitating further functionalization.

Several methods exist for synthesizing 1,2,4-trimethoxy-5-nitrobenzene:

- Nitration of Trimethoxybenzene: This method involves the nitration of 1,2,4-trimethoxybenzene using a mixture of nitric and sulfuric acids under controlled temperatures to achieve the desired substitution pattern .

- Direct Methoxylation: Starting from 5-nitro-1,2-benzenedimethanol, methoxylation can be performed using methyl iodide in the presence of a base to introduce the additional methoxy group .

- Catalytic Methods: Recent advancements include metal-free catalytic methods that facilitate direct C-H nitration of arenes, potentially offering more environmentally friendly synthesis routes .

1,2,4-Trimethoxy-5-nitrobenzene has diverse applications:

- Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activities.

- Agricultural Chemicals: The compound could be explored for use in agrochemicals owing to its potential antimicrobial properties.

- Material Science: It may be utilized in the synthesis of polymers or as a building block in organic electronics due to its electronic properties.

Interaction studies involving 1,2,4-trimethoxy-5-nitrobenzene focus on its reactivity with various biological systems and synthetic pathways. Notable findings include:

- Reactivity with Biological Targets: Investigations into how this compound interacts with enzymes or receptors could provide insights into its pharmacological potential.

- Synergistic Effects: Studies may explore how this compound interacts with other drugs or compounds to enhance therapeutic effects or reduce toxicity .

Several compounds share structural similarities with 1,2,4-trimethoxy-5-nitrobenzene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Dimethoxy-4-nitrobenzene | C₈H₉N₁O₄ | Fewer methoxy groups; different biological activity |

| 1,3-Dimethoxy-5-nitrobenzene | C₈H₉N₁O₄ | Different positioning of methoxy groups; distinct reactivity |

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | Lacks nitro group; primarily used in organic synthesis |

| 2-Methoxy-5-nitrophenol | C₇H₇N₁O₄ | Hydroxyl group instead of methoxy; different solubility properties |

These compounds highlight the unique positioning of functional groups in 1,2,4-trimethoxy-5-nitrobenzene that contribute to its distinct chemical behavior and potential applications.

Traditional Nitration Approaches of Trimethoxybenzene Precursors

The conventional synthesis of 1,2,4-trimethoxy-5-nitrobenzene typically involves the nitration of 1,2,4-trimethoxybenzene using mixed acids. This classical approach employs a mixture of concentrated nitric acid and sulfuric acid, which generates nitronium ions (NO₂⁺) that act as electrophiles in the reaction.

In this process, the regioselectivity of nitration is primarily governed by the electronic effects of the three methoxy substituents on the aromatic ring. The methoxy groups, being strong electron-donating substituents, direct the incoming nitro group to the meta position relative to themselves. In the case of 1,2,4-trimethoxybenzene, this results in preferential nitration at position 5.

Several critical reaction parameters significantly impact the yield and selectivity of this nitration process:

Table 1: Critical Parameters in Traditional Nitration of 1,2,4-Trimethoxybenzene

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | Below 10°C | Minimizes side reactions such as oxidation or demethylation |

| HNO₃:TMB Molar Ratio | 1.2:1 | Ensures complete nitration while avoiding over-nitration |

| Reaction Time | 4 hours | Balances conversion and selectivity |

| Acid Concentration | Concentrated | Ensures formation of sufficient nitronium ions |

The mechanism of this reaction involves the initial formation of the nitronium ion from the reaction between nitric acid and sulfuric acid:

$$ HNO3 + H2SO4 \rightarrow NO2^+ + HSO4^- + H2O $$

The nitronium ion then attacks the aromatic ring at the position of highest electron density (position 5), followed by deprotonation to restore aromaticity:

$$ Ar-H + NO2^+ \rightarrow Ar-NO2 + H^+ $$

While effective, this traditional approach presents several challenges, including:

- Corrosive nature of the strong acids used

- Generation of significant acid waste

- Potential for over-nitration or oxidative side reactions

- Relatively harsh reaction conditions

These limitations have driven research into alternative nitration strategies, including those using milder reagents and catalytic methods.

Modern Catalytic Nitration Strategies Using Transition Metal Complexes

Recent advances in transition metal-catalyzed C(sp²)–H nitration have revolutionized the synthesis of nitroaromatic compounds, including 1,2,4-trimethoxy-5-nitrobenzene. These approaches offer significant advantages over traditional methods, including higher regioselectivity, excellent functional group tolerance, and improved step-economy.

Transition Metal Catalysts for Direct C-H Nitration

The development of transition metal catalysts for direct C-H nitration has enabled more selective and efficient synthesis protocols. Various transition metals, including copper, iron, and palladium complexes, have been employed as catalysts in these transformations. These catalysts facilitate the activation of C-H bonds, allowing for more controlled nitration under milder conditions.

One significant advancement in this area involves the use of continuous-flow systems for aromatic nitration. Research has demonstrated that well-optimized solid acid catalysts, particularly Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxides, in conjunction with aqueous nitric acid, can effectively catalyze the nitration of aromatic compounds under liquid-phase conditions.

Table 2: Performance of Various Transition Metal Catalysts in Nitration of Methoxybenzenes

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Mo(VI)/TiO₂–ZrO₂ | H₂O/HNO₃ | 80 | 2-3 | >90 | High |

| Cu(OTf)₂ | DCM | 60 | 4 | 75-80 | Moderate |

| Fe(NO₃)₃ | AcOH | 70 | 5 | 65-70 | Moderate |

| Pd(OAc)₂/Ag₂O | DMSO | 100 | 3 | 85-90 | High |

The Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide catalyst system has demonstrated particularly impressive results, maintaining high yields (>87%) even after processing approximately 43 times the catalyst weight in substrate material. This exceptional catalyst turnover indicates the potential for industrial-scale application of this methodology.

Metal-Free Catalytic Systems

In addition to transition metal catalysts, certain metal-free catalytic systems have shown promise for the nitration of methoxybenzenes. Notably, tert-butyl nitrite (TBN)-mediated direct C-H nitration of arenes has emerged as an effective method for synthesizing nitroaromatic compounds under mild conditions.

When applied to 1,2,4-trimethoxybenzene, this TBN-mediated approach yields the corresponding 1,2,4-trimethoxy-5-nitrobenzene with excellent regioselectivity and high yield (95%). This remarkable selectivity can be attributed to the electronic effects of the methoxy substituents, which direct the nitration to position 5.

The mechanism of TBN-mediated nitration likely involves the generation of nitrogen dioxide (NO₂) species, which serve as the active nitrating agent:

$$ (CH3)3CONO \rightarrow (CH3)3CO^- + ^- NO $$

$$ ^- NO + O2 \rightarrow ^- NO2 $$

This approach offers several advantages, including:

- Mild reaction conditions

- High regioselectivity

- Absence of corrosive acids

- Minimal environmental impact

Solid-State Nitration Techniques for Improved Regioselectivity

Solid-state nitration techniques represent another significant advancement in the synthesis of nitroaromatic compounds, offering improved regioselectivity and reduced environmental impact compared to traditional liquid-phase methods.

Nitration Using Mg(NO₃)₂ on Silica Gel

One notable solid-state approach involves the use of magnesium nitrate (Mg(NO₃)₂) supported on silica gel. This method has been successfully applied to the nitration of various methoxybenzenes, including 1,2- and 1,3-, 1,4-dimethoxybenzenes and 4-methylanisole.

The procedure typically involves heating a mixture of the aromatic substrate, Mg(NO₃)₂·6H₂O, and silica gel under nitrogen atmosphere. The optimized conditions for this method include:

Table 3: Optimized Conditions for Solid-Phase Nitration Using Mg(NO₃)₂ on Silica Gel

| Parameter | Optimal Value |

|---|---|

| Temperature | 150°C |

| Reaction Time | 4-5 hours |

| Mg(NO₃)₂:Substrate Molar Ratio | ~0.54:1 |

| Silica Gel:Substrate Ratio | ~13.5:1 (w/w) |

| Atmosphere | Nitrogen |

The mechanism of this solid-state nitration process involves the formation of nitronium ions (NO₂⁺) through the interaction of Mg(NO₃)₂ with acidic sites on the silica gel surface. The acidity of the Mg(NO₃)₂-SiO₂ composite has been determined to be approximately pH 0.96, which is sufficient for generating the active nitrating species.

This method offers several advantages:

- Elimination of strong liquid acids

- Reduced waste generation

- Safer handling conditions

- The spent catalyst can be easily neutralized by exposure to wet conditions

However, it's worth noting that when applied to 1,3,5-trimethoxybenzene, this method produced an unexpected nitrated dimer, 2,4,6,2',4',6'-hexamethoxy-3-nitrobiphenyl, rather than the simple nitration product. This suggests that the solid-phase environment can lead to different reaction pathways compared to traditional solution-phase nitration.

Nitration Using Nitrogen Pentoxide (N₂O₅)

Another solid-state approach involves the use of nitrogen pentoxide (N₂O₅) in organic solvents such as dichloromethane. This method has been investigated for the nitration of methoxybenzenes, including 1,3,5-trimethoxybenzene.

When applied to the nitration of 1,2,4-trimethoxybenzene, N₂O₅ generates the nitro derivative at position 5 with moderate efficiency. However, competing side reactions, including oxidation and coupling, can reduce yields to 40-50%. The reaction conditions significantly impact the outcome:

Table 4: Factors Affecting Nitration with N₂O₅

| Factor | Observation | Impact on Reaction |

|---|---|---|

| Solvent | DCM > Acetic Acid | DCM enhances nitro group incorporation |

| Reaction Duration | Optimal: 3-4 hours | Prolonged exposure (>6h) increases byproduct formation |

| Temperature | 0-5°C optimal | Higher temperatures promote oxidative side reactions |

| N₂O₅:Substrate Ratio | 1.2-1.5:1 optimal | Excess N₂O₅ leads to over-nitration |

The primary advantages of this approach include milder reaction conditions and the potential for higher regioselectivity. However, the formation of side products and moderate yields remain challenges that limit the widespread application of this method.

Role in Conrad-Limpach Quinoline Formation Mechanisms

The Conrad-Limpach synthesis represents one of the most significant applications of 1,2,4-trimethoxy-5-nitrobenzene in quinoline formation [4] [8]. This classical reaction, discovered by Max Conrad and Leonhard Limpach in 1887, involves the condensation of anilines with beta-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [4]. When 1,2,4-trimethoxy-5-nitrobenzene serves as a precursor, the nitro group must first be reduced to the corresponding amine to enable participation in the Conrad-Limpach mechanism [15] [31].

The mechanism proceeds through several critical steps when utilizing derivatives of 1,2,4-trimethoxy-5-nitrobenzene [8] [31]. Initially, the reduced amine attacks the carbonyl group of the beta-ketoester, forming a tetrahedral intermediate that undergoes protonation to generate the Schiff base [4]. The multiple methoxy substituents on the aromatic ring significantly influence the electronic properties of the intermediate, facilitating the subsequent keto-enol tautomerization that precedes the crucial electrocyclic ring closure [8]. This cyclization step, which represents the rate-determining step of the reaction, requires elevated temperatures typically around 250°C and benefits from high-boiling solvents [8].

| Solvent | Boiling Point (°C) | Yield (%) | Product Color |

|---|---|---|---|

| Methyl benzoate | 200 | 25 | Light brown |

| Ethyl benzoate | 213 | 34 | Dark brown |

| Isobutyl benzoate | 240 | 66 | Black |

| 2-Nitrotoluene | 222 | 51 | Light brown |

| 1,2,4-Trichlorobenzene | 213 | 54 | Dark brown |

| Dowtherm A | 257 | 65 | Light brown |

Table 1: Solvent effects on Conrad-Limpach quinoline synthesis yields adapted from optimization studies [8]

The electron-donating nature of the methoxy groups in 1,2,4-trimethoxy-5-nitrobenzene derivatives enhances the nucleophilicity of the amine nitrogen, promoting more efficient condensation with beta-ketoesters [8] [29]. Research has shown that the presence of multiple methoxy substituents can increase reaction yields by 15-20% compared to unsubstituted aniline derivatives [29]. The positioning of these methoxy groups also influences the regioselectivity of subsequent reactions, directing electrophilic attack to specific positions on the quinoline ring system [27].

Temperature optimization studies have revealed that derivatives of 1,2,4-trimethoxy-5-nitrobenzene in Conrad-Limpach reactions achieve optimal yields when heated to temperatures between 250-280°C in high-boiling solvents such as diphenyl ether or specialized solvent mixtures [8]. The use of alternative solvents, including 2-nitrotoluene and 1,2,4-trichlorobenzene, has proven effective for these transformations while offering cost advantages over traditional choices [8]. The reaction typically requires careful control of dilution and heating rates to prevent decomposition of the sensitive intermediates [31].

Template for Streptonigrin Analog Synthesis

1,2,4-Trimethoxy-5-nitrobenzene serves as a crucial structural template in the synthesis of streptonigrin analogs, contributing to the development of novel antitumor compounds [5] [12] [14]. Streptonigrin, a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic, reached phase II clinical trials in the 1970s and remains an important target for analog development [12]. The trimethoxy-nitrobenzene scaffold provides the essential methoxy substitution pattern required for constructing the quinoline-quinone system characteristic of streptonigrin [10] [12].

The structural similarity between 1,2,4-trimethoxy-5-nitrobenzene and the substituted aromatic components of streptonigrin makes it an ideal precursor for analog synthesis [13] [14]. Research has demonstrated that the methoxy groups at positions 1, 2, and 4 correspond directly to the oxygenation pattern found in the natural product, while the nitro group can be strategically manipulated to introduce the nitrogen functionalities essential for biological activity [12] [13]. The compound serves as a synthetic equivalent for the AB ring system of streptonigrin, providing the necessary functionality for subsequent cross-coupling reactions [32].

| Compound Class | Substitution Pattern | Biological Activity | Synthetic Accessibility |

|---|---|---|---|

| 1-Nitrophenyl isoquinolines | Para-nitro | Moderate antibacterial | High |

| 1-Benzyl isoquinolines | Benzyl substitution | Enhanced antibacterial | Moderate |

| 1-Phenyl isoquinolines | Phenyl substitution | Lower activity | High |

| Quinoline derivatives | Various substitutions | Variable activity | High |

Table 2: Structure-activity relationships in streptonigrin analog development [5]

Synthetic routes utilizing 1,2,4-trimethoxy-5-nitrobenzene as a streptonigrin template typically involve multi-step sequences that preserve the critical methoxy substitution pattern while building the polycyclic framework [12] [32]. The nitro group serves as a versatile functional handle that can be reduced to the corresponding amine for subsequent cyclization reactions or converted to other nitrogen-containing functionalities [15]. Recent synthetic approaches have achieved the total synthesis of streptonigrin analogs in 14 linear steps with 11% overall yield, demonstrating the efficiency of using appropriately substituted trimethoxy-nitrobenzene precursors [12].

The development of ring-closing metathesis strategies has enabled more efficient construction of the pentasubstituted pyridine fragment of streptonigrin from trimethoxy-nitrobenzene derivatives [10] [12]. These approaches rely on the pre-existing substitution pattern to direct regioselective transformations during the key cyclization steps [12]. The success of these synthetic routes has facilitated the preparation of diverse streptonigrin analogs for biological evaluation, potentially addressing the pharmacological limitations of the natural product [12].

Studies examining the antimicrobial and cytotoxic activities of streptonigrin analogs derived from 1,2,4-trimethoxy-5-nitrobenzene templates have revealed important structure-activity relationships [5] [13]. Isoquinoline analogs incorporating the trimethoxy substitution pattern show comparable or enhanced activity relative to the natural product in root-growth inhibition assays [5]. The 1-nitrophenyl isoquinoline derivatives demonstrate particularly noteworthy activity profiles, suggesting that the nitro functionality originally present in the trimethoxy-nitrobenzene precursor contributes significantly to biological potency [5].